molecular formula C24H24N4O5S B2436851 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-79-2

4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No. B2436851
CAS RN: 393834-79-2
M. Wt: 480.54
InChI Key: WOJHYXTWJUQVFU-UHFFFAOYSA-N
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Description

The compound “4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide” is a complex organic molecule. It is related to a class of compounds known as benzamides, which are used in the preparation of various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with substituted benzoic acid . Piperidine derivatives, which this compound appears to contain, have been synthesized using various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Classical molecular simulation methods have been used to describe the arrangement of similar molecules within a layered structure .


Chemical Reactions Analysis

This compound, like other benzamides, may undergo a variety of chemical reactions. For instance, it could potentially participate in hydrogen bonding due to the presence of amide and amine groups .

Scientific Research Applications

Analytical Method Development

  • Electrophoretic Separation : Research conducted by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, indicating its use in analytical chemistry for quality control of pharmaceutical compounds (Ye et al., 2012).

Synthesis and Characterization

  • Synthesis of Novel Compounds : Khatiwora et al. (2013) discussed the synthesis and characterization of new benzamides and their metal complexes, showing the compound's potential in the development of new chemical entities with biological activities (Khatiwora et al., 2013).
  • Process Optimization : Gong (2007) focused on the synthetic process of related compounds, highlighting the practicality and yield optimization in chemical synthesis (Gong, 2007).

Pharmacological and Biological Studies

  • Anti-Cancer Activity : Hadiyal et al. (2020) reported on the synthesis of polysubstituted 4H-pyran derivatives with anticancer activity, suggesting a possible application of the compound in developing new anticancer agents (Hadiyal et al., 2020).
  • Antimicrobial Activity : Patel et al. (2011) studied novel derivatives for their antimicrobial activity, indicating the compound's relevance in the search for new antimicrobial agents (Patel et al., 2011).

Miscellaneous Applications

  • Material Science : Faghihi et al. (2010) explored the use of related compounds in the synthesis of optically active polyamides, demonstrating its application in material science and polymer chemistry (Faghihi et al., 2010).

Future Directions

The future directions for research on this compound could include further investigation into its potential therapeutic applications, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

4-methyl-3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-17-7-8-18(15-23(17)28(30)31)24(29)26-20-9-11-21(12-10-20)34(32,33)27-14-3-2-6-22(27)19-5-4-13-25-16-19/h4-5,7-13,15-16,22H,2-3,6,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJHYXTWJUQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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